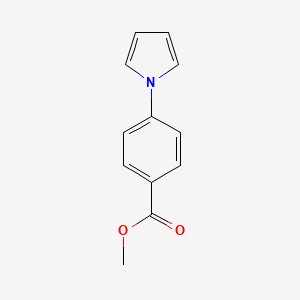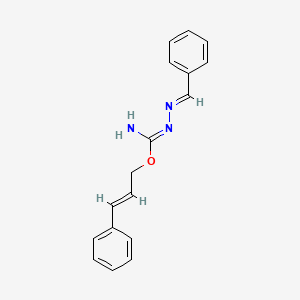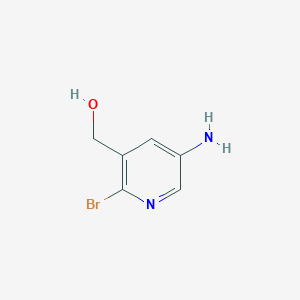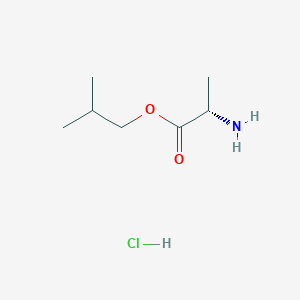
Methyl 4-(1H-pyrrol-1-yl)benzoate
Overview
Description
“Methyl 4-(1H-pyrrol-1-yl)benzoate” is a chemical compound with the CAS Number: 23351-08-8 . It has a molecular weight of 201.22 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . The molecular formula for this compound is C12H11NO2 .Scientific Research Applications
Novel Synthesis Methods
- Pyrrolo[2,1-c][1,4]benzodiazocine Ring System Synthesis : A novel four-step synthesis to the pyrrolo[2,1-c][1,4]benzodiazocine ring system using methyl 4-(1H-pyrrol-1-yl)benzoate has been described (Koriatopoulou et al., 2008).
Electropolymerization and Surface Chemistry
- Self-Assembled Monolayers for Polymerization : this compound has been used in self-assembled monolayers to enhance the properties of copolymerized poly(pyrrole) layers, impacting electrochemical properties and surface characteristics (Schneider et al., 2017).
Electropolymerization and Electrochromic Applications
- Electropolymerized Films with Enhanced Electrochromic Properties : The compound has been used in electropolymerized films, showing potential for application in pH sensors due to its color variation in response to pH changes (Almeida et al., 2017).
Crystal Structure and Theoretical Studies
- Crystal Structure and DFT Studies : Studies have been conducted on boric acid ester intermediates including this compound, revealing insights into their crystal structure and physicochemical properties using density functional theory (Huang et al., 2021).
Synthetic Chemistry Innovations
- Versatile Synthetic Intermediates : The compound has been utilized as a versatile synthetic intermediate in the preparation of various pyrroles, contributing to the field of synthetic organic chemistry (Katritzky & Li, 1996).
Photophysical Properties
- Study of Photophysical Properties : this compound derivatives have been synthesized, and their photophysical properties have been examined, contributing to the understanding of electronic transitions and spectral behaviors (Yoon et al., 2019).
Future Directions
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Pyrrole derivatives have been found to influence various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
properties
IUPAC Name |
methyl 4-pyrrol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBRROUJSCMUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946683.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B2946684.png)

![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)
![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)
![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2946693.png)
![1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one](/img/structure/B2946694.png)

![6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2946697.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2946698.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)

![(E)-N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2946703.png)